molecular formula C10H9N3OS B13193891 2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile

2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile

Cat. No.: B13193891
M. Wt: 219.27 g/mol
InChI Key: DGZQJHUHPOYKQA-UHFFFAOYSA-N
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Description

2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting enzymes or binding to receptors, leading to its observed biological effects . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

2-(6-ethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetonitrile

InChI

InChI=1S/C10H9N3OS/c1-2-6-5-7-9(14)12-8(3-4-11)13-10(7)15-6/h5H,2-3H2,1H3,(H,12,13,14)

InChI Key

DGZQJHUHPOYKQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)N=C(NC2=O)CC#N

Origin of Product

United States

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